molecular formula C9H21ClN2O4S B6611346 tert-butyl N-(3-amino-2-methanesulfonylpropyl)carbamate hydrochloride CAS No. 2763760-03-6

tert-butyl N-(3-amino-2-methanesulfonylpropyl)carbamate hydrochloride

Cat. No.: B6611346
CAS No.: 2763760-03-6
M. Wt: 288.79 g/mol
InChI Key: JYLBQRSSYVXQBJ-UHFFFAOYSA-N
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Description

tert-butyl N-(3-amino-2-methanesulfonylpropyl)carbamate hydrochloride is a carbamate-protected amine derivative with a methanesulfonyl (mesyl) substituent on the propyl backbone. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the primary amine, enhancing stability during synthetic processes, particularly in peptide and small-molecule drug development . This compound is structurally distinct from simpler Boc-protected amines due to the sulfonyl group, which may confer unique physicochemical properties, such as increased polarity or altered acid-base behavior.

Its applications likely align with intermediates in pharmaceuticals, agrochemicals, or materials science, where protected amines are critical for stepwise synthetic strategies.

Properties

IUPAC Name

tert-butyl N-(3-amino-2-methylsulfonylpropyl)carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O4S.ClH/c1-9(2,3)15-8(12)11-6-7(5-10)16(4,13)14;/h7H,5-6,10H2,1-4H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLBQRSSYVXQBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CN)S(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.79 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl N-(3-amino-2-methanesulfonylpropyl)carbamate hydrochloride is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings. This article summarizes the current knowledge on the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C8H18N2O3S\text{C}_8\text{H}_{18}\text{N}_2\text{O}_3\text{S}

It features a tert-butyl group, an amino group, and a methanesulfonyl moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes associated with inflammatory processes, potentially reducing cytokine production and mitigating inflammatory responses .
  • Neuroprotective Effects : Preliminary studies indicate that this compound may protect neuronal cells from damage induced by amyloid beta peptides, which are implicated in neurodegenerative diseases such as Alzheimer's .

1. Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory responses. In vitro studies demonstrated a reduction in tumor necrosis factor-alpha (TNF-α) levels in astrocyte cultures exposed to amyloid beta . This suggests potential utility in neuroinflammatory conditions.

2. Neuroprotective Activity

In vivo models have shown that the compound can reduce neuronal cell death associated with amyloid beta aggregation. However, the degree of protection varies, indicating that while it has some efficacy, it may not be sufficient alone to prevent neurodegeneration fully .

Case Studies

Several studies have explored the effects of this compound in various biological contexts:

  • Astrocyte Protection Study : In a study involving astrocytes treated with amyloid beta, this compound exhibited a moderate protective effect against cell death. The treatment led to a significant decrease in TNF-α production compared to untreated controls .
  • Scopolamine-Induced Memory Impairment Model : In an animal model mimicking Alzheimer's disease, the compound was administered alongside scopolamine. While it did show some reduction in amyloid plaque formation compared to controls, the results were not statistically significant when compared to standard treatments like galantamine .

Data Summary

Study Model Outcome Significance
Astrocyte ProtectionIn vitroReduced TNF-α levelsModerate effect observed
Memory ImpairmentIn vivo (scopolamine)Reduced plaque formationNot statistically significant

Safety and Toxicity

While the biological activities are promising, safety assessments are critical. Current data suggest that the compound has a favorable safety profile at therapeutic doses; however, further toxicological studies are necessary to establish long-term safety and potential side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in the methanesulfonyl group on the propyl chain. Below is a comparative analysis with analogous Boc-protected amines:

Compound Name CAS Number Molecular Formula Key Structural Features Applications/Notes References
tert-butyl N-(3-amino-2-methanesulfonylpropyl)carbamate hydrochloride - C₁₀H₂₁ClN₂O₄S Methanesulfonyl group at C2; Boc-protected primary amine Likely intermediate for sulfonamide-containing drugs; enhanced polarity due to -SO₂CH₃
tert-butyl (3-aminopropyl)carbamate hydrochloride 91188-15-7 C₈H₁₇ClN₂O₂ Linear propyl chain with Boc-protected amine Common intermediate in peptide synthesis; lacks sulfonyl group
tert-butyl (azetidin-3-ylmethyl)carbamate hydrochloride 442514-22-9 C₉H₁₇ClN₂O₂ Azetidine (4-membered ring) substituent Rigid cyclic structure improves metabolic stability
tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride 880545-32-4 C₁₁H₂₀ClN₂O₂ Bicyclic scaffold with Boc protection Used in constrained peptidomimetics for receptor targeting
tert-butyl N-[(2R)-2-amino-3-hydroxypropyl]carbamate hydrochloride 226.71 (CAS) C₈H₁₉ClN₂O₃ Hydroxyl group at C3; chiral center Polar hydroxyl group enhances solubility; used in chiral drug synthesis

Physicochemical and Reactivity Differences

  • Methanesulfonyl vs. Hydroxyl/Amino Groups: The methanesulfonyl group increases acidity at adjacent C-H bonds, making the compound more susceptible to nucleophilic substitution or elimination compared to hydroxyl-containing analogs like CAS 226.71 .
  • Ring Systems vs. Linear Chains : Azetidine- and bicyclo-containing derivatives (e.g., CAS 880545-32-4) exhibit restricted rotation, improving binding affinity in drug-receptor interactions but reducing synthetic accessibility .

Research Findings and Trends

Recent catalogs from PharmaBlock and Enamine highlight a growing demand for sulfonamide- and heterocycle-containing Boc-protected amines , driven by their versatility in drug discovery . For example:

  • PARP1 Inhibitors : Sulfonamide derivatives are key in developing PARP1 inhibitors due to their ability to mimic nicotinamide binding .
  • Macromolecular Crystallography : Tools like SHELXL and ORTEP-3 facilitate structural elucidation of these compounds, aiding in rational drug design .

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